6-Chloro-n4-ethylpyrimidine-2,4-diamine
Overview
Description
6-Chloro-n4-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-ethylpyrimidine-2,4-diamine typically involves the reaction of 4,6-dichloro-5-aminopyrimidine with ethylamine . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n4-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are used under reflux conditions.
Oxidation: Hydrogen peroxide and cobalt ferrite (CoFe2O4) magnetic nanocatalyst in ethanol under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups at the 6-position.
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of the compound.
Scientific Research Applications
6-Chloro-n4-ethylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-tubercular agents and dihydrofolate reductase inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Pyrimidine derivatives are used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 6-Chloro-n4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Dihydrofolate Reductase Inhibition: The compound inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division.
Antimicrobial Activity: The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells.
Comparison with Similar Compounds
6-Chloro-n4-ethylpyrimidine-2,4-diamine can be compared with other similar compounds:
6-Chloro-n4-ethylpyrimidine-2,4,5-triamine: This compound has an additional amino group at the 5-position, which may result in different biological activities and chemical reactivity.
6-Chloro-2,4-diaminopyrimidine: Lacks the ethyl group at the n4-position, which may affect its solubility and interaction with biological targets.
List of Similar Compounds
Properties
IUPAC Name |
6-chloro-4-N-ethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMACTVHXCMJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979139 | |
Record name | 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6316-09-2 | |
Record name | NSC22417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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